Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound that has been studied in various contexts due to its utility in organic synthesis and biotransformation processes. The compound is related to isopropylamine, which has been identified as an ideal amino donor for the asymmetric synthesis of unnatural amino acids through reductive amination catalyzed by ω-transaminase (ω-TA) . This process is significant due to the value of unnatural amino acids in pharmaceuticals and biotechnology.
Synthesis Analysis
The synthesis of related compounds involves the use of isopropylamine as a key starting material. For instance, in the asymmetric synthesis of unnatural amino acids, isopropylamine donates an amino group to α-keto acids in the presence of ω-TA, leading to the formation of the desired amino acids . Additionally, the acylation of amines with derivatives of isopropyl-containing compounds, such as [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride, has been reported to yield new amides and 1-acylpyrazole, showcasing the reactivity of isopropylamine derivatives in the formation of complex molecules .
Molecular Structure Analysis
The molecular structure of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine is not directly discussed in the provided papers. However, the structure of isopropylamine, a related compound, is simple and consists of an isopropyl group attached to an amine. The reactivity of such compounds can be attributed to the presence of the amine group, which is a functional group known for its nucleophilicity and ability to participate in a variety of chemical reactions, including transamination and acylation .
Chemical Reactions Analysis
Isopropylamine and its derivatives are involved in several chemical reactions. In the context of ω-TA-catalyzed reactions, isopropylamine acts as an amino donor, transferring its amino group to α-keto acids to form amino acids . In another study, sodium diisopropylamide in tetrahydrofuran was used to metalate dienes and isomerize alkenes, demonstrating the versatility of isopropylamine derivatives in organic synthesis . Furthermore, the biotransamination of furan-based aldehydes with isopropylamine has been explored, with the pH of the reaction being a critical factor for the success of the transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropyl-(tetrahydro-furan-2-ylmethyl)-amine are not explicitly detailed in the provided papers. However, the properties of isopropylamine, such as its volatility and nucleophilicity, are highlighted. Isopropylamine's high volatility is advantageous in the ω-TA-catalyzed synthesis of amino acids as it allows for the easy removal of the ketone byproduct . The chemical properties of isopropylamine derivatives, such as their reactivity in acylation reactions, are also noted, with the formation of amides and acylpyrazoles upon interaction with acyl chlorides .
Scientific Research Applications
Biofuel Feedstock Development
- Isopropyl-(tetrahydro-furan-2-ylmethyl)-amine derivatives, such as isopropyl levulinate and furan-2-ylmethyl-levulinate, have been explored for their potential as biofuel feedstocks. These compounds can be produced through a hydrogen-transfer hydrogenation process using Nb2O5-ZrO2 mixed oxide microspheres as catalysts, offering an environmentally friendly alternative to conventional fuels (Chen et al., 2016).
Pharmaceutical Research
- Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized and evaluated for their antibacterial, antimycobacterial, and cytotoxic activities. These compounds, particularly compound 6, showed promising antimicrobial properties, especially against hospital S. epidermidis rods (Szulczyk et al., 2021).
Chemical Synthesis and Structural Analysis
- A method for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones was developed, using isopropyl alcohol and other compounds. This synthesis process reveals an equilibrium between E- and Z-isomers of the products, which has implications for the study of molecular structures and reactions (Tikhomolova et al., 2023).
Environmental Applications
- The introduction of isopropyl groups into tetraethylenepentamine-based solid sorbents, like N-(isopropyl)-TEPA, significantly enhances their performance in CO2 capture. This modification results in improved low-temperature regeneration with lower energy requirements, highlighting its potential in addressing environmental concerns (Yamada et al., 2018).
Mechanism of Action
Target of Action
Tetrahydrofuran derivatives have been synthesized for various purposes, suggesting a wide range of potential targets .
Mode of Action
It’s worth noting that tetrahydrofuran derivatives can undergo various reactions, including ring opening, aldol condensation with aldehydes, and hydrogenation-cyclization . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The synthesis of tetrahydrofuran derivatives involves a three-step strategy, including the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate . This suggests that the compound could potentially interact with biochemical pathways involving these reactions.
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELLLKANMONICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5064-46-0 |
Source
|
Record name | NSC97525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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